tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate

benzimidazole tautomerism regioselective protection chromatographic separation

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS 1006899-77-9) is an N-Boc-protected 6-bromo-benzimidazole derivative with molecular formula C₁₂H₁₃BrN₂O₂ and molecular weight 297.15 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group at the N1 position, which locks the benzimidazole tautomeric equilibrium and fixes the bromine substituent specifically at the 6-position of the bicyclic core.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.152
CAS No. 1006899-77-9
Cat. No. B592331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate
CAS1006899-77-9
Molecular FormulaC12H13BrN2O2
Molecular Weight297.152
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)Br
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,1-3H3
InChIKeyXLOBARPKKQPYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS 1006899-77-9): A Regiospecifically Protected Benzimidazole Building Block for Medicinal Chemistry and Cross-Coupling


tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS 1006899-77-9) is an N-Boc-protected 6-bromo-benzimidazole derivative with molecular formula C₁₂H₁₃BrN₂O₂ and molecular weight 297.15 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group at the N1 position, which locks the benzimidazole tautomeric equilibrium and fixes the bromine substituent specifically at the 6-position of the bicyclic core [2]. Its computed XLogP3-AA is 3.4, with zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 44.12 Ų, placing it within favorable drug-like physicochemical space for intermediate use [1]. The compound is cited as a synthetic intermediate in AstraZeneca's patent WO2009/007751 A2 (Page/Page column 121) [3] and is commercially available at ≥95% purity from multiple vendors including Sigma-Aldrich (ChemScene) and Amatek Scientific (97% purity) .

Why Unprotected or N-Benzyl-Protected 6-Bromobenzimidazoles Cannot Replace tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate in Multi-Step Synthesis


The Boc protecting group on this compound is not an interchangeable accessory—it fundamentally alters the molecule's synthetic utility in three measurable ways. First, unprotected 6-bromo-1H-benzo[d]imidazole (CAS 4887-88-1) exists as a rapid tautomeric equilibrium between 5-bromo and 6-bromo forms, rendering regiospecific downstream functionalization impossible; the Boc group locks the N1 position, yielding separable regioisomers with 44.5% isolated yield each (89% combined) [1]. Second, N-benzyl protection—a common alternative—requires harsh hydrogenation conditions (80 °C, 5 bar H₂) that produce complex product mixtures, whereas Boc deprotection proceeds quantitatively with TFA/DCM (1:1, 2 h, room temperature) [1]. Third, the Boc-protected scaffold demonstrates validated compatibility with Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings at the 6-bromo position, achieving isolated yields of 66–81% for aryl boronic acid coupling and 78–81% for sulfonylaniline amination on closely related N-Boc-bromobenzimidazole substrates [1]. These differential performance characteristics make generic substitution a direct risk to synthetic yield, regiospecificity, and route reproducibility.

Quantitative Differentiation Evidence for tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate Versus Closest Analogs


Regioisomer Separability: Boc Protection Enables Isolation of Pure 6-Bromo Regioisomer Versus Unresolvable Tautomeric Mixture in Unprotected Analog

Unprotected 6-bromo-1H-benzo[d]imidazole (CAS 4887-88-1) exists as a rapid prototropic tautomeric equilibrium between 5-bromo and 6-bromo forms that cannot be resolved under standard conditions, as evidenced by broad NMR signals at 118.1, 116.5, and 114.7 ppm characteristic of tautomeric exchange [1]. In contrast, N-Boc protection of the corresponding 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole yields two discrete regioisomers (3a and 3b) that are fully separable by conventional silica gel column chromatography, each isolated at 44.5% yield (89% combined), with unambiguous structural assignment achieved via 2D-NOESY [1]. This chromatographic separability is absent for the unprotected analog and for the N-benzyl-protected analog (isolated as an inseparable 1:1 regioisomeric mixture at 87% combined yield) [1].

benzimidazole tautomerism regioselective protection chromatographic separation medicinal chemistry building blocks

Deprotection Efficiency: Boc Group Removal Proceeds Quantitatively Under Mild Acidic Conditions Versus Benzyl Group Requiring Harsh Hydrogenation That Degrades Product

The Boc group on the target compound class is removed quantitatively using TFA/DCM (1:1) at room temperature for 2 hours, as demonstrated on N-Boc-protected benzimidazole intermediate 8a, which underwent complete deprotection to product 10 in quantitative yield [1]. In direct contrast, attempted deprotection of the corresponding N-benzyl-protected benzimidazole via catalytic hydrogenation (H₂, Pd/C) under mild conditions (50 °C, 3 bar H₂, 8 h) resulted in no benzyl removal—only nitro group reduction was observed [1]. Escalation to harsher conditions (80 °C, 5 bar H₂) produced a complex mixture of products rather than the desired deprotected benzimidazole [1]. This represents a route-critical failure point for N-benzyl protection that is entirely avoided with N-Boc protection.

protecting group strategy Boc deprotection TFA deprotection hydrogenation synthetic route design

Physicochemical Profile Differentiation: Boc Protection Eliminates Hydrogen Bond Donor While Increasing Lipophilicity by 0.9 LogP Units Versus Unprotected Analog

The Boc group transforms the physicochemical profile of the benzimidazole scaffold in ways directly relevant to drug discovery and intermediate handling. The target compound has zero hydrogen bond donors (HBD = 0), computed XLogP3-AA of 3.4, and topological polar surface area (TPSA) of 44.12 Ų [1]. The unprotected 6-bromo-1H-benzo[d]imidazole comparator (CAS 4887-88-1) possesses one hydrogen bond donor (HBD = 1), a lower XLogP3 of 2.5, and a smaller TPSA of 28.7 Ų [2]. The 0.9 log unit increase in lipophilicity and elimination of the HBD means the Boc-protected intermediate is better suited for reactions requiring anhydrous or non-polar conditions, exhibits improved organic phase partitioning during extractive workup, and presents a different permeability profile if carried forward into biological assays.

drug-likeness LogP hydrogen bond donor permeability physicochemical properties medicinal chemistry optimization

Cross-Coupling Reactivity: N-Boc-Protected 6-Bromobenzimidazoles Participate in Suzuki-Miyaura Couplings With Isolated Yields Up to 72%, Validating the Bromine as a Synthetic Handle

The 6-bromo substituent on the N-Boc-protected benzimidazole scaffold serves as an effective handle for palladium-catalyzed cross-coupling. On N-Boc-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole (a direct structural analog differing only by the 2-nitrophenyl substituent), Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid gave product 8a in 72% isolated yield, while coupling with 3-fluoro-4-(methoxycarbonyl)phenylboronic acid gave 9a in 66% isolated yield [1]. Buchwald-Hartwig amination with 4-(methylsulfonyl)aniline proceeded with 78% isolated yield under optimized conditions (Pd(OAc)₂/XPhos, dioxane, 100 °C, 16 h) [1]. Although these yields are reported for a 2-(2-nitrophenyl)-substituted analog rather than the 2-unsubstituted target compound itself, the comparable electronic environment at the 6-position supports class-level inference of similar reactivity [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination palladium catalysis C-C bond formation benzimidazole functionalization

Commercial Purity and Storage: ≥95% Purity at Ambient Storage Provides Operational Advantage Over Refrigerated HCl Salt Forms

The target compound is commercially supplied at ≥95% purity (Sigma-Aldrich/ChemScene) and 97% purity (Amatek Scientific), with recommended storage at room temperature . In comparison, 6-bromo-1H-benzo[d]imidazole hydrochloride (CAS 1215206-73-7), a salt-form alternative, requires storage at -4 °C with limited stability (1-2 weeks) . The neutral Boc-protected form thus eliminates cold-chain logistics and extends bench-top usability. Additionally, the Sigma-Aldrich listing confirms solid physical form, country of origin (CN), and availability of Certificates of Analysis (COA), providing procurement-grade quality assurance documentation .

chemical procurement purity specification storage conditions bench stability vendor comparison

Patent Pedigree: Explicit Citation in AstraZeneca WO2009/007751 A2 Validates Industrial Relevance as a Pharmaceutical Intermediate

The compound (designated as 1,1-dimethylethyl 6-bromo-1H-benzimidazole-1-carboxylate) is explicitly listed in AstraZeneca's patent WO2009/007751 A2 at Page/Page column 121 as a synthetic intermediate [1]. This patent, filed jointly by AstraZeneca AB and AstraZeneca UK Limited, pertains to morpholino pyrimidine compounds for the treatment of proliferative diseases such as cancer mediated by mTOR kinase and/or PI3K enzymes [2]. Patent citation provides procurement-relevant evidence that the compound has been utilized in an industrial pharmaceutical research program at a major pharmaceutical company. No equivalent patent citation was located for the unprotected 6-bromo-1H-benzo[d]imidazole, the HCl salt form, or the N-benzyl analog in the same therapeutic context.

patent intermediate pharmaceutical synthesis intellectual property industrial sourcing AstraZeneca

Application Scenarios Where tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate Provides Demonstrable Advantage


Medicinal Chemistry SAR Campaigns Requiring Regiospecifically Pure 6-Substituted Benzimidazole Intermediates

When a structure-activity relationship (SAR) program requires unambiguous assignment of biological activity to the 6-position of the benzimidazole scaffold, the Boc-protected compound is the only option that provides chromatographically separable, 2D-NOESY-characterized single regioisomers (44.5% isolated yield per isomer) [1]. The unprotected analog is an inseparable tautomeric mixture, and the N-benzyl analog yields an inseparable 1:1 regioisomeric mixture that cannot be deconvoluted [1]. This regiospecificity is essential for patent filing, publication, and accurate SAR interpretation.

Multi-Step Synthetic Routes Requiring Orthogonal NH Protection Compatible With Pd-Catalyzed Cross-Coupling

The Boc group provides orthogonal protection that withstands the basic conditions of Suzuki-Miyaura (K₂CO₃, 70 °C) and Buchwald-Hartwig (Cs₂CO₃, 100 °C) couplings [1]. Critically, the Boc group is removed quantitatively under mild acidic conditions (TFA/DCM 1:1, rt, 2 h) that do not affect acid-sensitive functionality elsewhere in the molecule [1]. This orthogonal stability-deprotection profile is not achievable with the unprotected analog (which cannot be selectively reprotected) or the benzyl analog (which cannot be cleanly deprotected) [1].

Fragment-Based Drug Discovery Requiring Building Blocks With Zero Hydrogen Bond Donors for Permeability Optimization

The Boc-protected compound has zero hydrogen bond donors (HBD = 0) and a computed XLogP3-AA of 3.4, compared to one HBD and XLogP3 of 2.5 for the unprotected 6-bromo-1H-benzo[d]imidazole [2][3]. For fragment libraries being screened in cell-based assays where passive membrane permeability correlates with reduced HBD count and increased logP, the Boc-protected fragment presents a differentiated physicochemical profile that may improve cellular uptake while retaining the bromine as a synthetic handle for fragment elaboration.

Industrial Process Chemistry Where Ambient Storage Stability and Documented Patent Precedent Reduce Supply Chain Risk

The compound is stable at room temperature as a solid and carries explicit citation in an AstraZeneca process patent (WO2009/007751 A2) [4], providing industrial precedent for its use. The ≥95% commercial purity with available Certificates of Analysis supports direct use in GMP-like intermediate production workflows without additional purification. This combination of ambient storage, documented pharmaceutical company use, and vendor quality documentation reduces procurement risk compared to analogs lacking patent pedigree or requiring cold storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.